2-(2,5-dioxopyrrolidin-1-yl)-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-dioxopyrrolidin-1-yl)-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a pyrrolidinone ring, a thiazole ring, and a fluorobenzyl group, making it a versatile candidate for numerous applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidinone ring, followed by the introduction of the thiazole ring and the fluorobenzyl group. Common reagents used in these reactions include thionyl chloride, sodium hydride, and various organic solvents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dioxopyrrolidin-1-yl)-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorobenzyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(2,5-dioxopyrrolidin-1-yl)-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound is known to inhibit central sodium/calcium currents and antagonize transient receptor potential vanilloid 1 (TRPV1) receptors . These interactions contribute to its anticonvulsant and antinociceptive effects.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dioxopyrrolidin-1-yl 2-(prop-2-yn-1-yloxy)acetate
- Multitargeted Compounds Derived from (2,5-Dioxopyrrolidin-1-yl) (phenyl)-Acetamides
- 2,5-Dioxopyrrolidin-1-yl 6-acrylamidohexanoate
Uniqueness
What sets 2-(2,5-dioxopyrrolidin-1-yl)-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]acetamide apart is its unique combination of functional groups, which allows for diverse chemical reactivity and a broad spectrum of biological activities. Its ability to interact with multiple molecular targets makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C16H14FN3O3S |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C16H14FN3O3S/c17-11-3-1-10(2-4-11)7-12-8-18-16(24-12)19-13(21)9-20-14(22)5-6-15(20)23/h1-4,8H,5-7,9H2,(H,18,19,21) |
InChI Key |
CXCUQQHZNWZFPX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.